

Commercial Sources and Research Applications of High-Purity (S)-Mevalonic Acid

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Compound of Interest

Compound Name: (S)-Mevalonic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on commercial sources for high-purity **(S)-Mevalonic acid** for research use, along with comprehensive application notes and experimental protocols. **(S)-Mevalonic acid** is the biologically inactive enantiomer of (R)-mevalonic acid, a crucial intermediate in the mevalonate pathway, which is fundamental for the biosynthesis of cholesterol, isoprenoids, and other vital molecules.^{[1][2]} The study of both enantiomers is critical for understanding the stereospecificity of enzymatic reactions and for use as a negative control in experiments involving the mevalonate pathway.

Commercial Availability of (S)-Mevalonic Acid

High-purity **(S)-Mevalonic acid** is commercially available for research purposes, primarily as its lithium salt, which offers greater stability.^{[3][4]} The following table summarizes key information from prominent suppliers.

Supplier	Product Name	Form	Purity	Analytical Method
Sigma-Aldrich	(S)-Mevalonic acid lithium salt	Solid	≥96.0%	Gas Chromatography (GC)
(S)-Mevalonic acid lithium salt	Solid	≥97.0% (analytical standard)	Gas Chromatography (GC)	
MedChemExpress	Mevalonic acid lithium salt	Solid	>98%	Not specified[5][6]
Cayman Chemical	Mevalonate (lithium salt)	Solid	≥95%	Not specified[7]
SRIRAMCHEM	L-Mevalonic Acid	Pharmaceutical Reference Standard	High-Purity	HPLC, LC-MS, GC, etc.

Application Notes

(S)-Mevalonic acid serves as an essential tool in various research areas, primarily as a negative control to its biologically active counterpart, (R)-Mevalonic acid. Its applications span across cancer biology, cell signaling, and metabolic research.

Key Research Applications:

- **Cancer Research:** The mevalonate pathway is often upregulated in cancer cells, making it a key therapeutic target.[8][9] **(S)-Mevalonic acid** can be used as a control in studies investigating the effects of mevalonate pathway inhibitors, such as statins, on cancer cell proliferation and survival.[10][11]
- **Cell Signaling:** The intermediates of the mevalonate pathway are crucial for the post-translational modification of signaling proteins like those in the Ras and Rho families.[10] **(S)-Mevalonic acid** is used to confirm that observed cellular effects are specifically due to the (R)-enantiomer and its downstream products.

- Metabolic Studies: Research into inherited metabolic disorders like mevalonate kinase deficiency can utilize **(S)-Mevalonic acid** to probe enzyme kinetics and specificity.
- Dermatology and Skin Barrier Function: Studies have investigated the role of mevalonic acid in cholesterol synthesis within the epidermis, which is crucial for skin barrier function.^{[12][13]} **(S)-Mevalonic acid** can be used to assess the stereospecificity of this process.

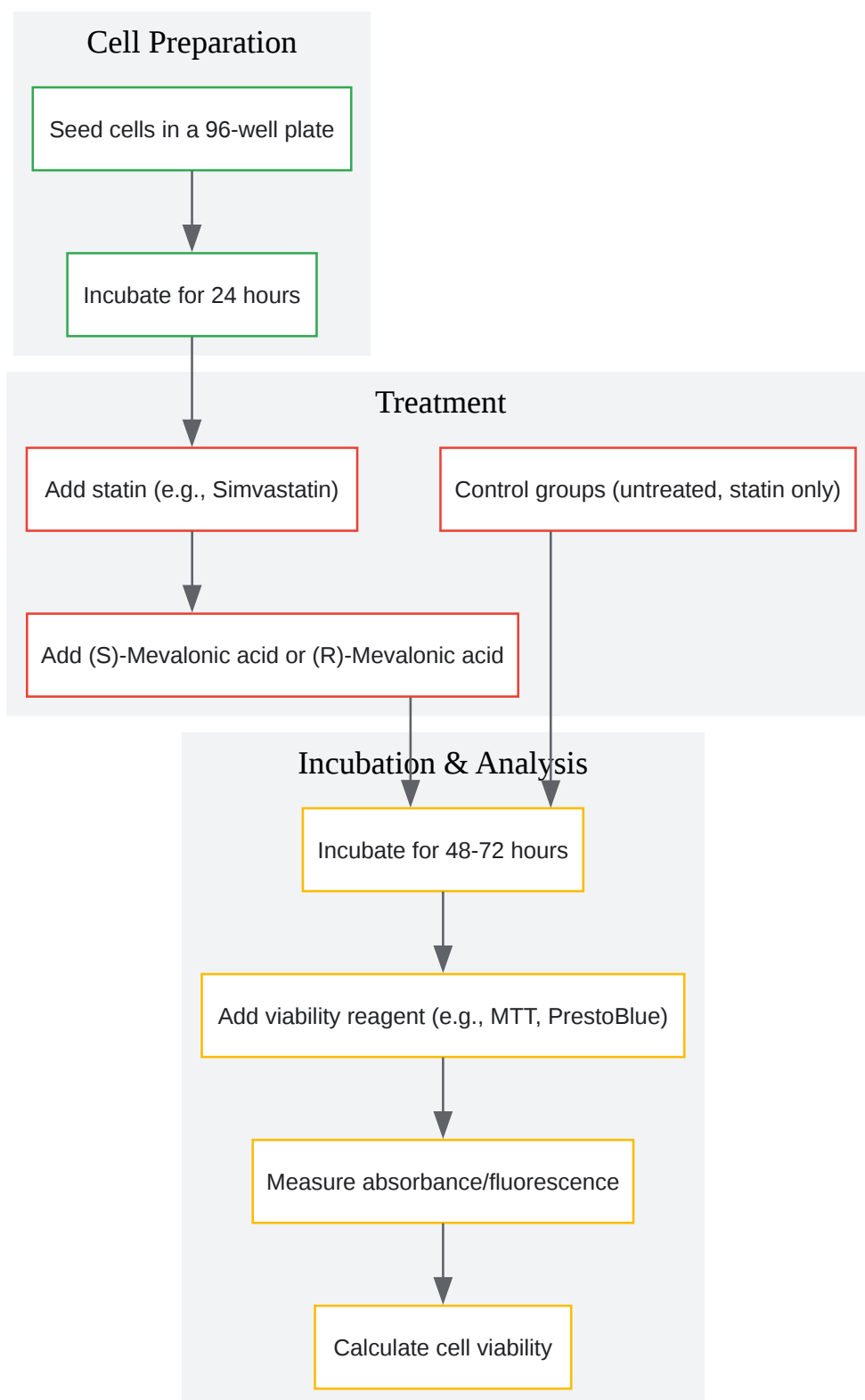
Experimental Protocols

Below are detailed protocols for key experiments involving **(S)-Mevalonic acid**. These are synthesized from common methodologies in the field.

Protocol 1: Cell Viability Assay to Assess Statin-Induced Cytotoxicity Rescue

This protocol details how to determine if **(S)-Mevalonic acid** can rescue cells from the cytotoxic effects of statins, which inhibit the mevalonate pathway.

Workflow for Cell Viability Assay:



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Caption: Workflow for assessing the rescue of statin-induced cytotoxicity.

Methodology:

- Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[\[3\]](#)
- Preparation of Reagents:
 - Prepare a stock solution of a statin (e.g., Simvastatin) in a suitable solvent like DMSO.
 - Prepare stock solutions of **(S)-Mevalonic acid** lithium salt and (R)-Mevalonic acid lithium salt in sterile water or cell culture medium.
- Treatment:
 - Treat cells with a concentration of statin known to induce cytotoxicity (e.g., 10 μ M Simvastatin).
 - In parallel, treat cells with the statin and varying concentrations of **(S)-Mevalonic acid** (e.g., 50-500 μ M).
 - Include control wells: untreated cells, cells treated with the statin alone, and cells treated with the statin and (R)-Mevalonic acid (as a positive control for rescue).[\[7\]](#)
- Incubation: Incubate the treated cells for 48 to 72 hours.[\[4\]](#)
- Viability Assessment:
 - Add a cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent like PrestoBlue) to each well according to the manufacturer's instructions.
 - Incubate for the recommended time (typically 1-4 hours).
 - Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis:

- Normalize the readings to the untreated control wells to calculate the percentage of cell viability.
- Compare the viability of cells treated with the statin alone to those co-treated with **(S)-Mevalonic acid** or (R)-Mevalonic acid. It is expected that (R)-Mevalonic acid will rescue cell viability, while **(S)-Mevalonic acid** will not.

Protocol 2: Analysis of Protein Prenylation

This protocol outlines a method to investigate the effect of **(S)-Mevalonic acid** on protein prenylation, a key downstream event of the mevalonate pathway.

Methodology:

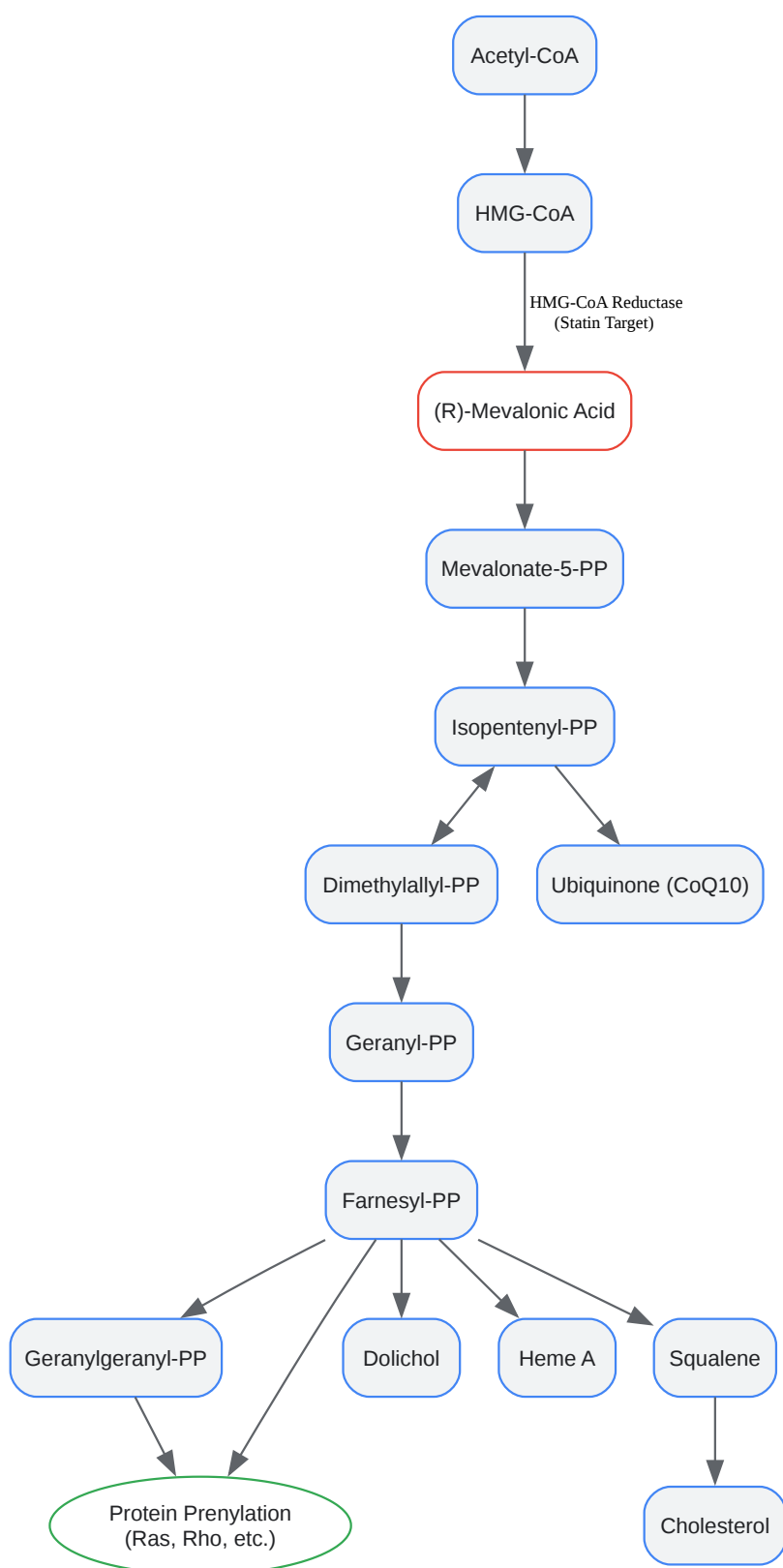
- Cell Culture and Treatment: Culture cells (e.g., human dermal microvascular endothelial cells - HDMVECs) to 70-80% confluency.[7] Treat the cells with a statin to inhibit endogenous mevalonate production, and supplement with either **(S)-Mevalonic acid** or (R)-Mevalonic acid.
- Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with a primary antibody against a prenylated protein (e.g., Ras, RhoA) or an antibody that specifically recognizes unprenylated forms of the protein.

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Compare the levels of prenylated and unprenylated proteins in the different treatment groups. Inhibition of the mevalonate pathway by statins should lead to an accumulation of unprenylated proteins. This effect should be reversed by (R)-Mevalonic acid but not by **(S)-Mevalonic acid**.

Signaling Pathway

The mevalonate pathway is a critical metabolic cascade that produces isoprenoids and sterols. [8] Its regulation is tightly linked to cellular signaling networks.

The Mevalonate Pathway and its Downstream Effects:



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